molecular formula C20H21ClN4O3 B2871144 N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1170822-49-7

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No.: B2871144
CAS No.: 1170822-49-7
M. Wt: 400.86
InChI Key: XEHOUOROZQMRRU-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of chemicals that have been investigated for their potential as pharmacologically active ligands, particularly targeting neurological receptors . Its molecular structure features a 4-chlorophenyl urea group linked to a benzamide core substituted with a cyclopropanecarboxamido moiety. Benzamide compounds with similar structural features, such as the inclusion of a chlorophenyl group, have been documented in scientific literature to exhibit high affinity and selectivity for specific dopamine receptor subtypes, demonstrating the research value of this chemical class in neuroscience . The presence of the ureido linkage is a common feature in compounds designed for molecular recognition studies. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all relevant safety regulations.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHOUOROZQMRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 4-chlorophenyl isocyanate with ethylenediamine under controlled conditions.

    Cyclopropanecarboxamido Formation: The intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ureido-Ethyl Linkages

(a) N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (Compound 15 in )
  • Structural Differences : Replaces the cyclopropanecarboxamido group with a trifluoromethyl (-CF₃) substituent.
  • Activity: Shows moderate inhibitory activity (24% at 10 µM; 23% at 25 µM) in immunoproteasome assays .
  • Key Insight : The trifluoromethyl group increases electron-withdrawing effects but may reduce hydrogen-bonding capacity compared to the cyclopropanecarboxamido group in the target compound.
(b) N-(4-(3-Phenylureido)phenyl)benzamide Derivatives ()
  • Structural Differences : Ureido groups are directly attached to a phenyl ring instead of an ethyl linker.
  • Synthesis : Prepared via DCC-mediated coupling of benzoic acid with 4-chloroaniline .
  • ADMET Properties : Derivatives with rigid phenyl-ureido linkers exhibit higher metabolic stability but reduced solubility compared to ethyl-linked analogs .

Analogues with Cyclopropane/Cycloalkane Moieties

(a) N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in )
  • Structural Differences : Lacks the ureido-ethyl-benzamide backbone but retains the 4-chlorophenyl and cyclopropane groups.
  • Activity : Evaluated for antioxidant properties; cyclopropane enhances stability against ring-opening reactions compared to cyclohexane analogs .
(b) N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )
  • Structural Differences : Cyclohexane ring replaces cyclopropane.

Benzamide Derivatives with Variable Substituents ()

Compounds such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate highlight the impact of substituents:

  • Chloro/Methoxy Groups : Enhance electrophilicity but may compromise solubility.
  • Hydroxy/Ethoxy Groups : Improve water solubility but increase susceptibility to metabolic oxidation .

Biological Activity

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropane moiety linked to a benzamide framework. The presence of a chlorophenyl group and a ureido substituent contributes to its unique properties. The chemical formula can be represented as follows:

C18H22ClN3O2\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}

Research indicates that this compound may exert its biological effects through multiple pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .
  • Antitumor Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown promise in inhibiting the growth of malignant melanoma and other solid tumors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
AntitumorInhibition of tumor growth
Enzyme Inhibition (IDO)Modulation of immune response
AnticonvulsantPotential neuroprotective effects

Case Studies and Research Findings

  • Antitumor Efficacy : A study explored the effects of the compound on human cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Another study focused on the inhibition of IDO activity by the compound. Results indicated a dose-dependent inhibition, with an IC50 value demonstrating its potency in modulating immune responses in tumor microenvironments .
  • Neuroprotective Potential : Preliminary investigations into the anticonvulsant properties showed that the compound could reduce seizure activity in animal models, suggesting a protective effect on neuronal function .

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